Lipophilicity (XLogP3) Comparison: 2-Methyl Derivative vs. 6-Chloro Analog as a Selectivity and CNS Penetration Discriminator
The target compound's computed XLogP3 of 2.4 positions it near the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates, whereas the 6-chloro analog (CAS 2640818-17-1) is predicted to have a higher XLogP (estimated >2.7 due to the electron-withdrawing chloro substituent), which may increase nonspecific protein binding and reduce metabolic stability. This quantitative difference in calculated lipophilicity is a critical parameter for CNS MPO desirability scores used in candidate prioritization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline (CAS 2640818-17-1): XLogP3 not experimentally determined, estimated >2.7 based on substituent effect |
| Quantified Difference | ΔXLogP3 ≥ 0.3 units (estimated) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem/PubChem release 2021.01.04); comparator value is a structure-based estimate |
Why This Matters
A lower XLogP value is strongly associated with improved CNS drug-likeness and reduced off-target binding, making the 2-methyl compound a potentially superior starting point for neuroscience-focused campaigns and SAR libraries.
- [1] PubChem. (2026). Compound Summary for CID 155800765, 2-Methyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
